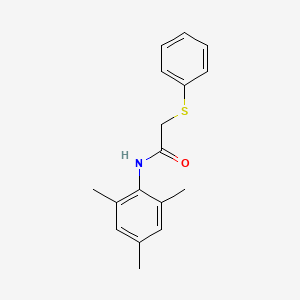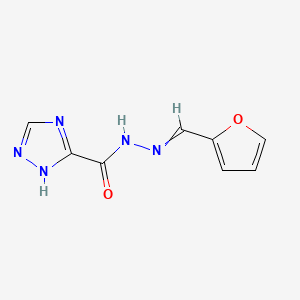
N-(3,4-dimethoxyphenyl)-N'-(3-pyridinylmethyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethoxyphenyl)-N'-(3-pyridinylmethyl)thiourea is a chemical compound that has been studied extensively in the field of medicinal chemistry. It is commonly referred to as DPTU and has been found to exhibit various biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of DPTU involves the inhibition of various enzymes and proteins in the body. It has been found to inhibit the activity of protein tyrosine phosphatases, which are involved in various cellular processes such as cell growth and differentiation. Additionally, DPTU has been found to inhibit the activity of various kinases and phosphatases involved in cancer cell proliferation.
Biochemical and Physiological Effects
DPTU has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit viral replication, and inhibit fungal growth. Additionally, DPTU has been found to exhibit neuroprotective effects and improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DPTU in lab experiments is its ability to selectively inhibit specific enzymes and proteins. Additionally, DPTU has been found to exhibit low toxicity and high stability. However, one limitation of using DPTU in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the study of DPTU. One potential direction is the development of DPTU derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of DPTU and its potential therapeutic applications. Finally, the development of DPTU-based therapies for various diseases such as cancer and viral infections is an exciting area of research.
Méthodes De Synthèse
The synthesis of DPTU involves the reaction of 3,4-dimethoxybenzylamine with 3-pyridinecarboxaldehyde in the presence of thiourea. This reaction results in the formation of DPTU, which can be purified through recrystallization. The purity of DPTU can be confirmed through various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
DPTU has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antiviral, and antifungal activities. Additionally, DPTU has been studied for its potential use as a neuroprotective agent and for its ability to inhibit protein tyrosine phosphatases.
Propriétés
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-(pyridin-3-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-19-13-6-5-12(8-14(13)20-2)18-15(21)17-10-11-4-3-7-16-9-11/h3-9H,10H2,1-2H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMODKYIZHUABFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=S)NCC2=CN=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24792894 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(3-chloro-4-fluorophenyl)amino]methyl}-5-methoxyphenol](/img/structure/B5767534.png)


![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(4-nitrophenyl)acetamide](/img/structure/B5767550.png)

![2-nitro-1-phenoxy-4-[(trifluoromethyl)sulfonyl]benzene](/img/structure/B5767569.png)
![N-cycloheptyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5767576.png)
![2-[(2-fluorobenzyl)oxy]-N-(6-methyl-2-pyridinyl)benzamide](/img/structure/B5767577.png)


![2-(4-{2-[(3,4-dimethylphenoxy)acetyl]carbonohydrazonoyl}-2-methoxyphenoxy)acetamide](/img/structure/B5767610.png)

![5-[(4-nitrobenzylidene)amino]-2,4-pyrimidinediol](/img/structure/B5767624.png)
![N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5767632.png)